Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate
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Description
Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate is a useful research compound. Its molecular formula is C16H22N2O5S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate are the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Mode of Action
This compound interacts with its targets (COX-1 and COX-2 enzymes) by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins . The compound has shown selective inhibition towards COX-2, which is beneficial as it can relieve inflammation without causing the gastric side effects associated with COX-1 inhibition .
Biochemical Pathways
The inhibition of COX-2 by this compound affects the biochemical pathway involving the biotransformation of arachidonic acid . This results in a decrease in the production of prostaglandins, key mediators of inflammation .
Result of Action
The result of the compound’s action is a reduction in inflammation. By selectively inhibiting COX-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation . Some compounds with similar structures have also shown antimicrobial activity .
Biochemical Analysis
Biochemical Properties
Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response . The interaction between this compound and COX-2 involves binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Cellular Effects
This compound has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of COX-2 leads to a reduction in the production of pro-inflammatory cytokines, thereby modulating the inflammatory response . Additionally, this compound has been shown to impact the expression of genes involved in inflammation and cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the synthesis of pro-inflammatory prostaglandins . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme . Additionally, this compound may also interact with other proteins involved in the inflammatory response, further modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on COX-2 and continues to modulate the inflammatory response in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and elimination . The metabolites of this compound may also exhibit biological activity, contributing to its overall effects on cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in specific tissues, such as the liver and kidneys . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with COX-2 and other proteins involved in the inflammatory response . This localization is essential for its inhibitory effects on COX-2 and its overall impact on cellular processes.
Properties
IUPAC Name |
ethyl 4-[2-(4-methylsulfonylphenyl)-2-oxoethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-3-23-16(20)18-10-8-17(9-11-18)12-15(19)13-4-6-14(7-5-13)24(2,21)22/h4-7H,3,8-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURGBSDQQWPAKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594758 |
Source
|
Record name | Ethyl 4-{2-[4-(methanesulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924869-22-7 |
Source
|
Record name | Ethyl 4-{2-[4-(methanesulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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